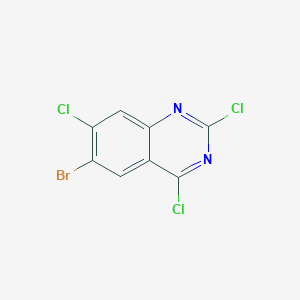

![molecular formula C11H24O4 B2679152 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol CAS No. 91337-40-5](/img/structure/B2679152.png)

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

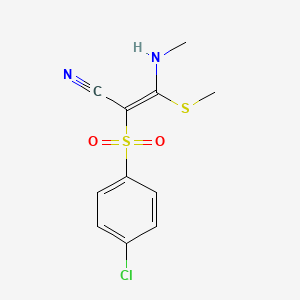

“4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is a chemical compound with the CAS Number: 91337-40-5 . Its IUPAC name is 4,4’- (propane-1,3-diylbis (oxy))bis (butan-1-ol) . The molecular weight of this compound is 220.31 .

Molecular Structure Analysis

The InChI code for “4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is 1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Applications De Recherche Scientifique

Antioxidant Properties and Mechanisms

Hydroxycinnamic acids (HCAs) , which share a functional relationship with the hydroxybutoxy group in the compound of interest, exhibit significant antioxidant properties. These compounds' structure-activity relationships have been extensively studied, revealing that modifications such as the presence of an unsaturated bond or alterations in the aromatic ring significantly influence their antioxidant activity. Such modifications can enhance the molecules' ability to donate hydrogen atoms or electrons, neutralizing free radicals and reducing oxidative stress (Razzaghi-Asl et al., 2013).

Antimicrobial and Biotechnological Applications

Chitosan , a biopolymer with a structure that facilitates extensive hydrogen bonding similar to that of hydroxy-containing compounds, demonstrates broad antimicrobial potential. The polymer's unique chemical structure, including reactive hydroxyl and amino groups, allows it to serve various technical and biomedical applications, including antimicrobial systems. Understanding chitosan's antimicrobial activity provides insights into optimizing formulations containing hydroxy-functionalized compounds for similar applications (Raafat & Sahl, 2009).

Role in Signal Transduction and Cell Differentiation

4-Hydroxy-2,3-nonenal (HNE) , a biologically active aldehyde produced through lipid peroxidation, which involves oxidative decomposition of polyunsaturated fatty acids, illustrates the signaling role of hydroxy-containing compounds. HNE and similar compounds can modulate significant biological events, including signal transduction, gene expression, and cell differentiation, indicating that hydroxy-functionalized compounds might also play roles in cellular signaling pathways (Dianzani, Barrera, & Parola, 1999).

Analytical Methods and Antioxidant Activity Determination

Analytical techniques for determining the antioxidant activity of compounds, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are critical for understanding the functional properties of hydroxy-containing compounds. These methods, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power), provide essential data on a compound's ability to act as an antioxidant, contributing to its potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQVLZUFQLDBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCOCCCCO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

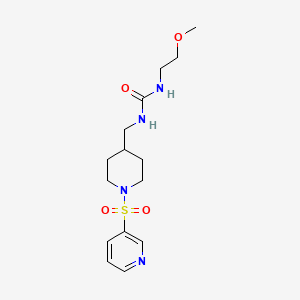

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)

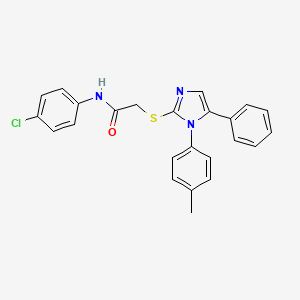

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)

![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)

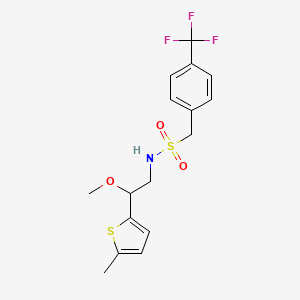

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)